molecular formula C5H5NS B7724439 pyridine-2-thiol

pyridine-2-thiol

Cat. No.: B7724439
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures . Another method involves the reaction of 2-bromopyridine with thiourea, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine N-oxide: Similar to pyridine-2-thiol but with an additional oxygen atom bonded to the sulfur.

    Pyridine-4-thiol: A structural isomer with the thiol group at the fourth position.

    Thiazolopyridines: Compounds containing both pyridine and thiazole rings.

Uniqueness

This compound is unique due to its specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

pyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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